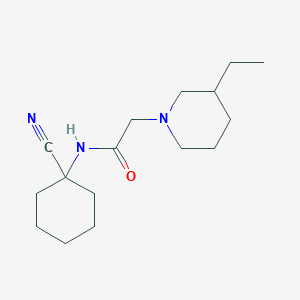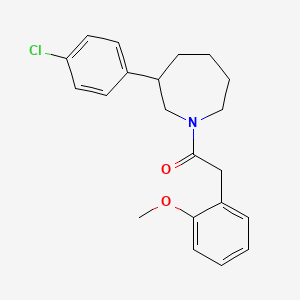![molecular formula C12H13ClFNO4 B2816738 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248311-27-3](/img/structure/B2816738.png)
5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CF3, is a chemical compound that has garnered significant attention in the scientific research community. This compound is a potent inhibitor of a specific enzyme known as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH by CF3 has been shown to have a significant impact on cellular proliferation, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the inhibition of DHODH, which is a critical enzyme in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. This disruption leads to the inhibition of cell proliferation, making 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid are primarily related to its inhibition of DHODH. By inhibiting DHODH, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. This disruption leads to the inhibition of cell proliferation, making 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments include its potent inhibition of DHODH, which makes it a promising candidate for the development of new cancer therapies. Additionally, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis. The limitations of using 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments include its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Another potential direction is the development of new cancer therapies that utilize 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a potent inhibitor of DHODH. Additionally, further research is needed to explore the potential applications of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Synthesemethoden
The synthesis of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a complex process that involves several steps. The first step is the preparation of 5-chloro-2-fluoro-3-nitrobenzoic acid, which is then reduced to 5-chloro-2-fluoro-3-aminobenzoic acid. The next step involves the protection of the amine group with an isobutyl chloroformate, followed by the introduction of a tert-butyl ester group to the carboxylic acid. The final step is the reduction of the nitro group to an amino group, resulting in the formation of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential applications in cancer therapy. The inhibition of DHODH by 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a significant impact on the proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(9(8)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCFOVCRCMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

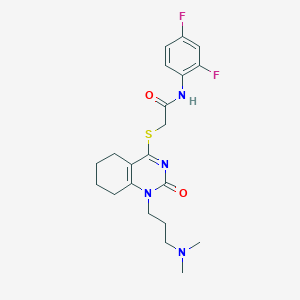
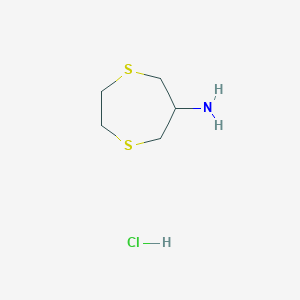
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)
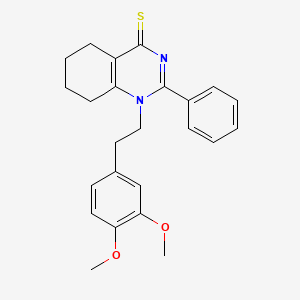
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)
![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)
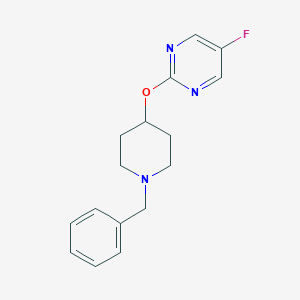
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)
